Ethyl cyano(9H-xanthen-9-ylidene)acetate
Description
Ethyl cyano(9H-xanthen-9-ylidene)acetate (CAS 65714-65-0) is a specialized organic compound featuring a xanthene core substituted with cyano and ester groups. The xanthene scaffold, a tricyclic aromatic system with oxygen atoms at positions 1 and 8, imparts unique photophysical properties, while the electron-withdrawing cyano and ester groups enhance reactivity in nucleophilic additions and condensations. This compound is primarily utilized in advanced organic synthesis, particularly in the development of fluorophores and heterocyclic systems .
Properties
CAS No. |
65714-65-0 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 2-cyano-2-xanthen-9-ylideneacetate |
InChI |
InChI=1S/C18H13NO3/c1-2-21-18(20)14(11-19)17-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)17/h3-10H,2H2,1H3 |
InChI Key |
RMABXBDSIGBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2OC3=CC=CC=C31)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano(9H-xanthen-9-ylidene)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which is then reacted with 9H-xanthene-9-one under basic conditions to form the desired compound.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is subsequently reacted with 9H-xanthene-9-one.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(9H-xanthen-9-ylidene)acetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.
Michael Addition: The acidic methylene group in the compound allows it to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Substitution Reactions: The nitrile and ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol.
Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Knoevenagel Condensation: Substituted alkenes with extended conjugation.
Michael Addition: β-substituted carbonyl compounds.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyano(9H-xanthen-9-ylidene)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl cyano(9H-xanthen-9-ylidene)acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among related compounds:
Reactivity and Stability
- This compound: The electron-deficient cyano group facilitates nucleophilic attacks, while the ester moiety allows hydrolysis under alkaline conditions. The xanthene core enhances stability against photodegradation compared to simpler aromatic systems .
- Ethyl cyanoacetate (ECYA): Rapidly hydrolyzes to cyanoacetic acid and ethanol in neutral/alkaline environments, limiting its use in aqueous reactions. Its simplicity makes it a versatile intermediate for Knoevenagel condensations .
- Xanthone Derivatives (e.g., XAA) : The carboxylic acid group in XAA enables salt formation and coordination chemistry, while the 9-oxo-xanthone core exhibits fluorescence, useful in bioimaging .
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